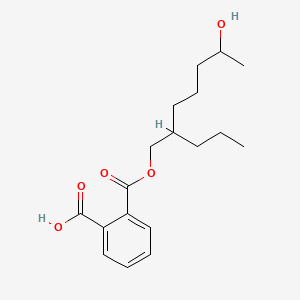

![molecular formula C₁₅H₁₆N₂O₃ B1141416 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid CAS No. 1185251-08-4](/img/structure/B1141416.png)

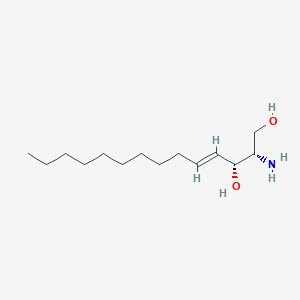

2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid often involves multi-step reactions, starting from basic naphthalene derivatives. For example, a related compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a process involving methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, followed by hydrogenolysis and demethylation, achieving an overall yield of 44% (Göksu et al., 2003).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of this compound. Crystallographic and spectroscopic elucidation, for instance, of related compounds, provides insights into their molecular frameworks and inter- and intramolecular interactions. Such analysis often reveals the planarity of molecular frameworks and the orientation of substituent groups, which are vital for predicting the compound's reactivity and interaction with other molecules (Abdel-Jalil et al., 2015).

Scientific Research Applications

Bioconjugation and Protein Modification

2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, and its analogues like 2-naphthol analogue of tyrosine, have been explored in the genetic incorporation into proteins in Escherichia coli. This process is facilitated through directed evolution of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The chemoselective azo coupling reactions between the 2-naphthol group and diazotized aniline derivatives demonstrate high efficiency, excellent selectivity, and require mild conditions. This advancement opens avenues for precise protein modifications and the development of functional proteins with tailored properties for various scientific applications (Chen & Tsao, 2013).

Fluorescence Derivatization

The compound has been coupled with the amino group of various amino acids to serve as a fluorescent derivatizing agent. The derivatives showcase strong fluorescence, with emissions in both short and long wavelengths, making them beneficial for biological assays and molecular imaging. This application is critical for enhancing the visualization and analysis of biological samples, contributing to advancements in fields like biochemistry and molecular biology (Frade et al., 2007).

Enantiomeric Purity Enhancement

The compound has been used in the preparation of single enantiomers of amino acid derivatives like 2-naphthylalanine. The process involves asymmetric hydrogenation and has been optimized for multikilogram scale production. The resulting compounds maintain high enantiomeric purity, making them valuable for pharmaceutical applications and the synthesis of enantiomerically pure drugs and compounds (Boaz et al., 2005).

Synthesis of Specifically Labeled Peptides

This compound derivatives have been utilized in the synthesis of specifically labeled peptides, serving as an important tool in the study of peptide structures and dynamics. This application is particularly significant in the field of proteomics and drug development, where understanding peptide interactions and structures is crucial (Parnes & Shelton, 1986).

Mechanism of Action

Target of Action

3-[(6-acetyl-2-naphthalenyl)amino]Alanine, also known as (¡A)-ANAP or 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, is primarily used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3- (6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The primary targets of this compound are proteins that can be labeled using fluorescent unnatural amino acids .

Mode of Action

The compound works by being incorporated into proteins at various positions, replacing traditional protein labeling mechanisms such as antibodies, GFP, and tags . This is facilitated by an orthogonal tRNA/synthetase pair that recognizes the compound and incorporates it at the site of amber stop codons in the coding sequence of the target protein .

Biochemical Pathways

The compound affects the protein synthesis pathway, specifically the process of translation. It is incorporated into proteins during translation, altering their structure and potentially their function . The exact downstream effects depend on the specific protein and the position at which the compound is incorporated.

Result of Action

The incorporation of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine into proteins allows for the visualization of these proteins using fluorescence or confocal microscopy . This can provide valuable insights into the structure, localization, and function of the target proteins. For example, it has been used to visualize the hepatitis C virus (HCV) core protein .

Action Environment

The action of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine can be influenced by various environmental factors. For instance, the efficiency of its incorporation into proteins can be affected by the conditions of the cellular environment, such as the pH, temperature, and presence of other molecules . Furthermore, the fluorescence of the compound, which is crucial for its use in protein visualization, can be affected by the local environment, including the pH and the presence of other fluorescent compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid are not fully understood due to limited research. As an amino acid, it likely interacts with various enzymes, proteins, and other biomolecules. Amino acids can influence the structure and function of proteins through their unique side chains or R groups . The R group of this compound, which includes a naphthyl ring, may confer unique properties.

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Amino acids can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented due to limited research. The stability, degradation, and long-term effects on cellular function of amino acids can be influenced by various factors, including pH, temperature, and the presence of other molecules .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. The effects of amino acids can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Amino acids can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Amino acids are typically transported across cell membranes through several mechanisms, including passive diffusion .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Amino acids and their derivatives can be localized to specific compartments or organelles based on various factors, including targeting signals and post-translational modifications .

properties

IUPAC Name |

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)